3-Methylbut-3-en-1-amine hydrochloride
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Overview
Description
3-Methylbut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C5H12ClN. It is a hydrochloride salt of 3-methylbut-3-en-1-amine, characterized by its crystalline powder form and a melting point of 187-189°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbut-3-en-1-amine hydrochloride typically involves the reaction of 3-methylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general procedure involves dissolving the amine in a suitable solvent, such as methanol or acetonitrile, and then adding hydrochloric acid dropwise while maintaining the temperature at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically obtained through crystallization and subsequent drying under vacuum .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include amine oxides, saturated amines, and various substituted amine derivatives .
Scientific Research Applications
3-Methylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 3-methylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
3-Buten-1-amine: Similar in structure but lacks the methyl group at the 3-position.
3-Methylbut-2-en-1-amine: Differing in the position of the double bond.
3-Methylbut-3-en-1-amine: The free base form without the hydrochloride salt
Uniqueness: 3-Methylbut-3-en-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a double bond and a methyl group, which confer distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
3-methylbut-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h1,3-4,6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXTZLAOGQJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17875-22-8 |
Source
|
Record name | 3-methylbut-3-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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